![molecular formula C11H18N2O4 B2878920 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid CAS No. 1822534-79-1](/img/structure/B2878920.png)

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

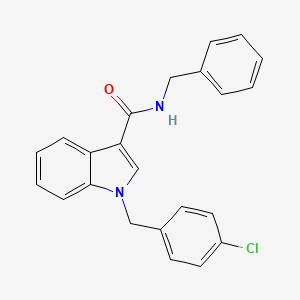

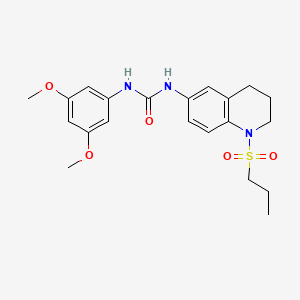

The compound “2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid” is a chemical compound with the CAS Number: 1822534-79-1 . It has a molecular weight of 242.27 . The IUPAC name for this compound is 2-((tert-butoxycarbonyl)amino)-5-cyanopentanoic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15) . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature for this compound is at room temperature .Applications De Recherche Scientifique

Developmental Toxicology of Perfluoroalkyl Acids

Perfluoroalkyl acids, like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have been extensively studied for their developmental toxicity. These studies aim to understand the hazards these compounds pose, especially given their widespread prevalence in humans. The developmental effects of PFOS and PFOA in rodents suggest avenues for further research to support risk assessment of perfluorinated organic chemicals (Lau, Butenhoff, & Rogers, 2004).

Glycyrrhetinic Acid and Cancer Research

Glycyrrhetinic acids, derived from licorice, have been explored for their cytotoxic effects toward various cancer cells. The peculiar GA scaffold-based semisynthetic derivatives show promise for future cancer treatments, with specific structural features crucial for cytotoxic effects (Hussain et al., 2021).

Biologically Active Plant Compounds

The study of natural carboxylic acids from plants reveals their diverse biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationships of these compounds, such as benzoic acid and cinnamic acid derivatives, highlight the importance of hydroxyl groups and the carboxyl group in their bioactivity (Godlewska-Żyłkiewicz et al., 2020).

Synthetic Antioxidants and Toxicity

Synthetic phenolic antioxidants (SPAs), used to lengthen product shelf life, have been studied for their environmental occurrence, human exposure, and toxicity. These studies emphasize the need for novel SPAs with lower toxicity and migration ability to decrease environmental pollution (Liu & Mabury, 2020).

Anticancer Properties of Terpenoids

Terpenoids, particularly betulin and betulinic acid from white birch, show significant anticancer properties by inducing apoptosis in cancer cells while sparing normal cells. These compounds represent potential therapeutic strategies for the treatment of human tumors (Hordyjewska, Ostapiuk, & Horecka, 2018).

Mécanisme D'action

Mode of Action

It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry to protect amines during peptide synthesis . This suggests that the compound might interact with its targets through its amino group once the Boc group is removed.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . The compound’s potential role in peptide synthesis

Safety and Hazards

Propriétés

IUPAC Name |

5-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKRJQCYDKDOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/no-structure.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2878839.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2878844.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)

![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)